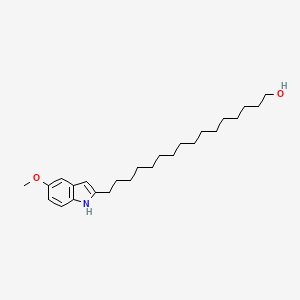
1H-Indole-2-hexadecanol, 5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-hexadecanol, 5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their significant impact on physiological, biochemical, and metabolic processes in various organisms
Méthodes De Préparation
The synthesis of indole derivatives, including 1H-Indole-2-hexadecanol, 5-methoxy-, involves several methods. One common synthetic route is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Indole-2-hexadecanol, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1H-Indole-2-hexadecanol, 5-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-hexadecanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Indole-2-hexadecanol, 5-methoxy- can be compared with other indole derivatives such as:
5-Methoxy-1H-indole-2-carboxylic acid: Known for its neuroprotective properties.
5-Methoxy-2-methylindole: Used in the synthesis of indolylquinoxalines and other complex molecules.
The uniqueness of 1H-Indole-2-hexadecanol, 5-methoxy- lies in its specific structure and the resulting biological activities and applications.
Propriétés
Numéro CAS |
651331-42-9 |
|---|---|
Formule moléculaire |
C25H41NO2 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
16-(5-methoxy-1H-indol-2-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-24-17-18-25-22(21-24)20-23(26-25)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-19-27/h17-18,20-21,26-27H,2-16,19H2,1H3 |
Clé InChI |
YQUWCHKSKHWHGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=C2)CCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


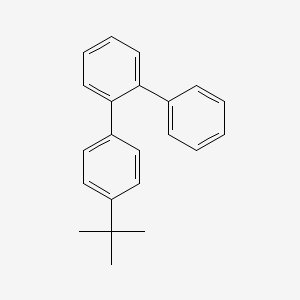

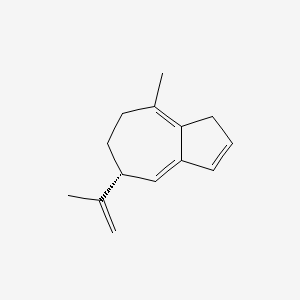
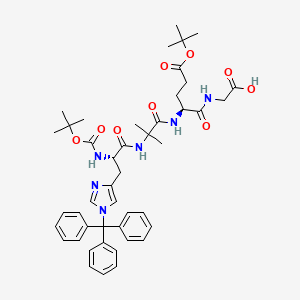
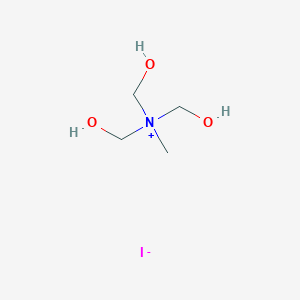


![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
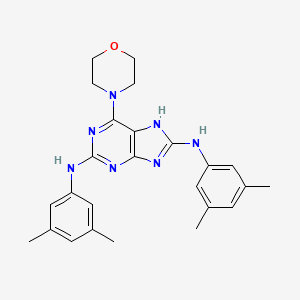
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
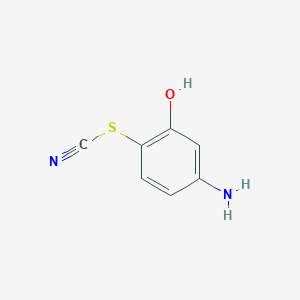
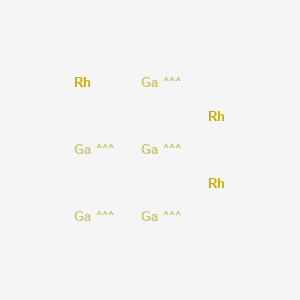
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
